Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate
Description
Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a methoxy group at position 4, a ketone at position 2, and an ethyl ester at position 1. The bicyclo[2.2.2]octane core is known for its high symmetry and stability, making it a valuable motif in drug design for conformational restriction .
Properties
IUPAC Name |
ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-16-10(14)12-6-4-11(15-2,5-7-12)8-9(12)13/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVKUMMVYUJWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Bicyclo[2.2.2]octane Derivatives
Key Observations :
Key Observations :
- Functionalization Challenges : The bicyclo[2.2.2]octane core’s rigidity complicates direct substitution, necessitating prefunctionalized intermediates (e.g., brominated derivatives) for cross-coupling reactions .
- Ester Hydrolysis : The ethyl ester in the target compound may exhibit slower hydrolysis kinetics compared to methyl esters due to steric hindrance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate, and how are reaction conditions optimized?
- The compound can be synthesized via tandem reactions under metal-free conditions using α′-ethoxycarbonyl cyclohexenone and nitroolefins, achieving high enantioselectivity . Key parameters include solvent choice (e.g., toluene/dioxane mixtures), temperature control (reflux conditions), and stoichiometric ratios of reagents like ethyl bromopyruvate . Yield optimization often requires column chromatography (e.g., petroleum ether:ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR identifies proton and carbon environments, particularly distinguishing methoxy (δ ~3.3 ppm) and ester carbonyl (δ ~170 ppm) groups . FTIR confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry .
Q. What are common derivatization strategies for modifying the ester or ketone groups in this compound?
- The ester group can undergo hydrolysis to carboxylic acids (using NaOH/H2O) or reduction to alcohols (LiAlH4). The ketone at the 2-position is amenable to nucleophilic additions (e.g., Grignard reagents) or reductive amination . For example, bromination at the oxazole ring (using NBS) enables further cross-coupling reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this bicyclo[2.2.2]octane derivative be achieved without metal catalysts?
- A chiral organic base-mediated tandem reaction between α′-ethoxycarbonyl cyclohexenone and nitroolefins generates the bicyclic core with >90% enantiomeric excess (ee). The reaction proceeds via an open transition state, where steric effects from the base dictate stereoselectivity .
Q. How do structural features of the bicyclo[2.2.2]octane core influence its reactivity in Diels-Alder or [4+2] cycloadditions?
- The rigid bicyclic framework restricts conformational flexibility, favoring endo selectivity in Diels-Alder reactions. Computational studies (DFT) show that electron-withdrawing groups (e.g., esters) lower the LUMO energy, enhancing dienophilicity . Experimental data from analogous compounds (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) support these predictions .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Contradictions often arise from dynamic effects (e.g., ring-flipping in the bicyclic system) or impurities. Variable-temperature NMR can distinguish between static and dynamic disorder. For example, coalescence temperatures near 0°C indicate rapid conformational exchange . Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) resolves ambiguities .
Q. What methodologies are used to study the biological activity of this compound, particularly its interactions with enzymes or receptors?
- Surface Plasmon Resonance (SPR) quantifies binding affinities (KD values) to target proteins. Molecular docking (e.g., AutoDock Vina) models interactions, leveraging the compound’s rigid structure to predict binding poses. In vitro assays (e.g., enzyme inhibition) validate activity, with IC50 values calculated using nonlinear regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
